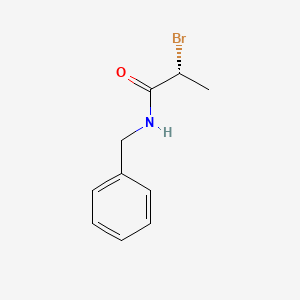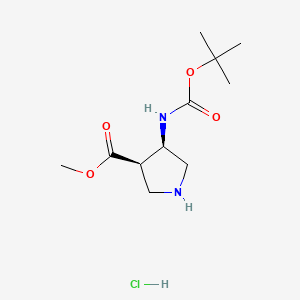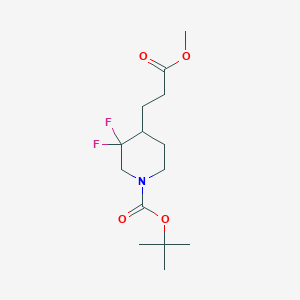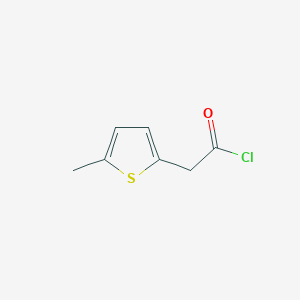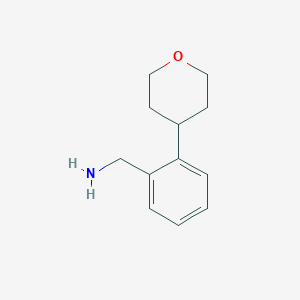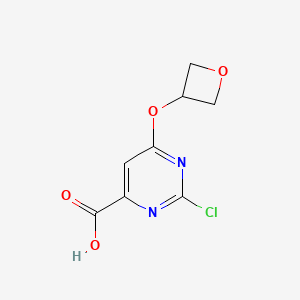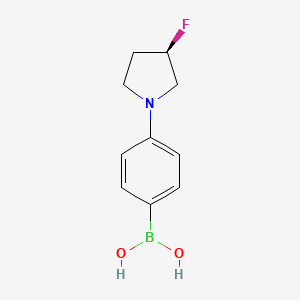
(R)-(4-(3-Fluoropyrrolidin-1-yl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(4-(3-Fluoropyrrolidin-1-yl)phenyl)boronic acid is a boronic acid derivative featuring a fluorinated pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-(4-(3-Fluoropyrrolidin-1-yl)phenyl)boronic acid typically involves the introduction of the fluoropyrrolidine moiety onto a phenylboronic acid scaffold. One common method starts with the condensation of benzaldehyde with t-butylsulfinamide to generate the corresponding imine. This imine is then subjected to vinylation with vinylmagnesium bromide, followed by reductive amination with p-anisaldehyde to produce the desired intermediate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.
Análisis De Reacciones Químicas
Types of Reactions: ®-(4-(3-Fluoropyrrolidin-1-yl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding boronic esters or acids.
Reduction: Formation of boronate complexes.
Substitution: Nucleophilic substitution reactions involving the fluoropyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products: The major products formed from these reactions include boronic esters, boronate complexes, and substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, ®-(4-(3-Fluoropyrrolidin-1-yl)phenyl)boronic acid is used as a precursor for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: In medicinal chemistry, it serves as a building block for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, it is used in the production of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of ®-(4-(3-Fluoropyrrolidin-1-yl)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrrolidine moiety enhances its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways .
Comparación Con Compuestos Similares
- 4-Fluoro-3-(pyrrolidin-1-ylmethyl)phenylboronic acid
- Polyfunctionalised 3-fluoropyrroles
- Fluorinated pyridines
Uniqueness: ®-(4-(3-Fluoropyrrolidin-1-yl)phenyl)boronic acid is unique due to its specific fluoropyrrolidine structure, which imparts distinct physicochemical properties and biological activities compared to other similar compounds. Its ability to form stable boronate complexes and its high reactivity in substitution reactions make it a valuable compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C10H13BFNO2 |
|---|---|
Peso molecular |
209.03 g/mol |
Nombre IUPAC |
[4-[(3R)-3-fluoropyrrolidin-1-yl]phenyl]boronic acid |
InChI |
InChI=1S/C10H13BFNO2/c12-9-5-6-13(7-9)10-3-1-8(2-4-10)11(14)15/h1-4,9,14-15H,5-7H2/t9-/m1/s1 |
Clave InChI |
ZWPBPJKLTPTHGZ-SECBINFHSA-N |
SMILES isomérico |
B(C1=CC=C(C=C1)N2CC[C@H](C2)F)(O)O |
SMILES canónico |
B(C1=CC=C(C=C1)N2CCC(C2)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


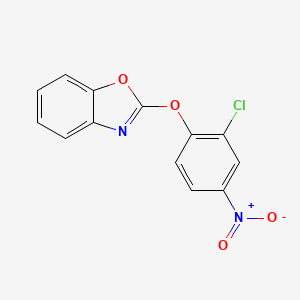
![[(3R,4S)-4-aminotetrahydropyran-3-yl] acetate;hydrochloride](/img/structure/B13900732.png)
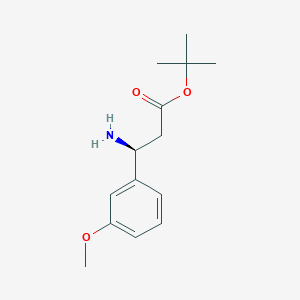
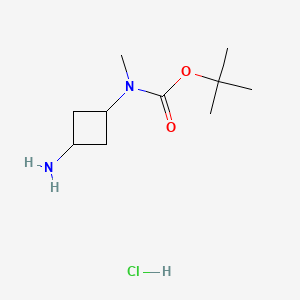
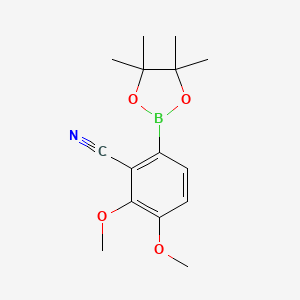
![3-Bromo-2-fluoro-6-[3-(1-piperidinyl)propoxy]pyridine](/img/structure/B13900762.png)
